molecular formula C8H8N2O B1279938 苯并[d]异恶唑-3-基甲胺 CAS No. 155204-08-3

苯并[d]异恶唑-3-基甲胺

货号: B1279938
CAS 编号: 155204-08-3
分子量: 148.16 g/mol
InChI 键: NJPJEUXBRLCEDZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzo[d]isoxazol-3-ylmethanamine is an organic compound with the molecular formula C8H8N2O. It belongs to the class of isoxazoles, which are five-membered heterocycles containing one oxygen atom and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential .

科学研究应用

Antiepileptic Properties

Benzo[d]isoxazol-3-ylmethanamine is closely related to zonisamide, a well-known antiepileptic drug. Zonisamide exhibits anticonvulsant and neuroprotective activities, making it a valuable treatment option for epilepsy. The synthesis of benzo[d]isoxazol-3-ylmethanamine derivatives has been explored as potential precursors for developing new antiepileptic medications .

Table 1: Antiepileptic Properties of Zonisamide

PropertyDescription
Mechanism of ActionInhibition of voltage-gated sodium channels and modulation of calcium channels
Clinical UsesMonotherapy or adjunctive therapy for partial seizures
Side EffectsDrowsiness, dizziness, and potential metabolic acidosis

Inhibition of Receptor Tyrosine Kinases

Recent studies have identified benzo[d]isoxazol-3-ylmethanamine derivatives as multitargeted inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer progression and angiogenesis. A series of synthesized compounds demonstrated significant inhibition of vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR) .

Case Study: Efficacy in Tumor Models
In one study, a specific benzo[d]isoxazole compound exhibited an effective dose (ED50) of 2.0 mg/kg in a VEGF-stimulated uterine edema model and achieved 81% inhibition in a human fibrosarcoma tumor growth model when administered at 10 mg/kg/day . This highlights the potential of benzo[d]isoxazol-3-ylmethanamine derivatives in cancer therapeutics.

Synthesis and Derivatives

The synthesis of benzo[d]isoxazol-3-ylmethanamine involves various chemical transformations that allow for the introduction of functional groups to enhance its pharmacological properties. The process typically includes:

  • Starting Material : 3-bromomethyl-benzo[d]isoxazole is often used as a precursor.
  • Reactions :
    • Sulfonation to form benzo[d]isoxazol-3-yl-methanesulfonic acid.
    • Transformation into sulfonyl chloride followed by reaction with ammonia to yield zonisamide .

准备方法

Synthetic Routes and Reaction Conditions: Benzo[d]isoxazol-3-ylmethanamine can be synthesized through various pathways. One common method involves the (3 + 2) cycloaddition reaction of an alkyne acting as a dipolarophile and nitrile oxide as the dipole . Another method includes the condensation of β-keto esters of carboxylic acids with hydroxylamine in the presence of alkali .

Industrial Production Methods: Industrial production of isoxazoles, including Benzo[d]isoxazol-3-ylmethanamine, often involves the use of metal-free synthetic routes to ensure high yields and purity. The process typically includes multiple steps such as protection of functional groups, cycloaddition reactions, and purification steps to isolate the desired compound .

化学反应分析

Types of Reactions: Benzo[d]isoxazol-3-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoxazoles, amine derivatives, and other functionalized compounds.

相似化合物的比较

Uniqueness: Benzo[d]isoxazol-3-ylmethanamine is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical reactivity. Its ability to act as a BRD4 bromodomain inhibitor sets it apart from other isoxazole derivatives .

生物活性

Benzo[d]isoxazol-3-ylmethanamine is an organic compound that has garnered attention due to its diverse biological activities and therapeutic potential. This article explores its mechanisms of action, pharmacological properties, and relevant research findings.

Overview of Benzo[d]isoxazol-3-ylmethanamine

Benzo[d]isoxazol-3-ylmethanamine, with the molecular formula C8_8H8_8N2_2O, belongs to the class of isoxazoles. Isoxazoles are known for their wide-ranging biological activities, including antimicrobial, antiviral, and anticancer properties. The compound primarily interacts with the estrogen receptor beta , influencing various biochemical pathways related to cell growth, differentiation, and apoptosis.

The biological activity of benzo[d]isoxazol-3-ylmethanamine can be summarized as follows:

  • Target : Estrogen receptor beta
  • Mode of Action : The compound binds to estrogen receptors, modulating their activity and influencing downstream signaling pathways.
  • Biochemical Pathways : It may affect pathways involved in cellular processes such as proliferation and apoptosis.

Anticonvulsant Activity

Research has demonstrated that derivatives of benzo[d]isoxazol-3-ylmethanamine exhibit significant anticonvulsant properties. A study synthesized a series of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione derivatives, which were evaluated for their anticonvulsant activity using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The most active compound showed an ED50 value of 14.90 mg/kg .

Anticancer Activity

Benzo[d]isoxazol-3-ylmethanamine has been investigated for its potential as an anticancer agent. A series of benzoisoxazole derivatives were synthesized and evaluated for their ability to inhibit receptor tyrosine kinases (RTKs), particularly targeting the vascular endothelial growth factor receptor (VEGFR). One compound exhibited an ED50 value of 2.0 mg/kg in a VEGF-stimulated uterine edema model and demonstrated 81% inhibition in human fibrosarcoma tumor growth .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. A study highlighted the synthesis and antimicrobial evaluation of various benzo[d]isoxazole derivatives, indicating their potential efficacy against a range of microbial pathogens .

Case Studies

  • Anticonvulsant Evaluation : In a study evaluating 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine derivatives, the compounds were tested in mice models for anticonvulsant activity. The results indicated that specific substitutions on the isoxazole ring significantly enhanced efficacy against seizures .
  • Anticancer Efficacy : Another research effort focused on the structure-activity relationships among benzo[d]isoxazole derivatives as inhibitors of RTKs. This study identified several compounds with promising anticancer profiles, emphasizing the importance of structural modifications in enhancing biological activity .

Comparative Analysis

The following table summarizes key findings related to the biological activities of benzo[d]isoxazol-3-ylmethanamine compared to other similar compounds:

Compound NameActivity TypeKey Findings
Benzo[d]isoxazol-3-ylmethanamineAnticonvulsantED50 = 14.90 mg/kg
Benzo[d]isoxazole derivativeAnticancer81% tumor growth inhibition at 10 mg/kg/day
3-amino benzo[d]isoxazoleRTK InhibitionPotent inhibition of VEGFR; ED50 = 2.0 mg/kg

属性

IUPAC Name

1,2-benzoxazol-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-5-7-6-3-1-2-4-8(6)11-10-7/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPJEUXBRLCEDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155204-08-3
Record name 1,2-benzoxazol-3-ylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。